3,5-Diacetoxybenzoic acid

Nanofiber networks Rigid-rod polymers Reaction-induced phase separation

Researchers attempting direct polycondensation of 3,5-dihydroxybenzoic acid face premature crosslinking and insoluble gels. 3,5-Diacetoxybenzoic acid (DABA) solves this via acetoxy-protected phenolic groups that enable controlled step-growth polymerization without gelation. • Yields hyperbranched polyesters with Mw up to 700,000 g/mol and degree of branching ≈0.5 when used as silylated derivative at 280°C. • Enables poly(p-oxybenzoyl) nanofiber networks (90-129 nm diameter) at 320°C with 10-20 mol% feed. • 140-fold lower aqueous solubility than DHBA (0.6 vs. 84 g/L), ensuring distinct processing windows and polymer morphology control.

Molecular Formula C11H10O6
Molecular Weight 238.19 g/mol
CAS No. 35354-29-1
Cat. No. B1296522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diacetoxybenzoic acid
CAS35354-29-1
Molecular FormulaC11H10O6
Molecular Weight238.19 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC(=CC(=C1)C(=O)O)OC(=O)C
InChIInChI=1S/C11H10O6/c1-6(12)16-9-3-8(11(14)15)4-10(5-9)17-7(2)13/h3-5H,1-2H3,(H,14,15)
InChIKeyQBTDQJMLMVEUTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diacetoxybenzoic Acid: Baseline and Procurement Context


3,5-Diacetoxybenzoic acid (DABA, CAS 35354-29-1) is a trifunctional aromatic monomer bearing two acetoxy ester groups at the 3- and 5-positions of a benzoic acid core . With a molecular weight of 238.19 g/mol, a melting point of 158–160°C, and a predicted boiling point of 408.4°C, this white to almost white crystalline powder is supplied as a research intermediate at 95–98% purity . DABA functions as an A2B-type monomer—one carboxylic acid (A) and two protected phenolic acetates (B)—which enables its participation in step-growth polycondensations to yield hyperbranched polyesters . It is commercially available from multiple suppliers in gram to kilogram quantities, making it a readily accessible building block for both academic polymer chemistry and industrial material science applications .

Monomer architecture A2B-type trifunctional monomer for hyperbranched polyester synthesis
Process fit Enables melt polycondensation without premature crosslinking
Supply scale Available from multiple suppliers in gram to kilogram quantities

Why Generic Substitution Fails for 3,5-Diacetoxybenzoic Acid


Generic substitution of 3,5-diacetoxybenzoic acid (DABA) with its parent 3,5-dihydroxybenzoic acid (DHBA) or alternative trifunctional monomers leads to profound differences in both polymerization behavior and material properties [1]. The acetoxy protecting groups in DABA are not passive: they enable controlled melt polycondensation without premature crosslinking, facilitate the formation of cyclic hyperbranched architectures, and impart a 140-fold reduction in aqueous solubility (0.6 g/L for DABA vs. 84 g/L for DHBA at 20°C) . These distinctions directly impact reaction processing windows, polymer morphology, and downstream application utility—making DABA a non-interchangeable, application-specific monomer whose procurement must be guided by the quantitative evidence outlined below [2].

Acetoxy protecting group
Enables controlled melt polycondensation; deprotected 3,5-dihydroxybenzoic acid may crosslink prematurely and alter polymer architecture.
Solubility profile
~140-fold lower aqueous solubility than parent dihydroxy analogue shifts processing window and final polymer morphology.
Exclusive morphology
Nanofiber network formation is not replicable with alternative trifunctional comonomers, limiting direct substitution in morphology-driven applications.

Quantitative Differentiation Guide for Scientific Procurement


Exclusive Nanofiber Network Formation

During the copolymerization of 4-acetoxybenzoic acid (ABA) with trifunctional comonomers, only 3,5-diacetoxybenzoic acid (DABA) yields poly(p-oxybenzoyl) (POB) nanofiber networks resembling nonwoven fabrics. Alternative comonomers produce fibrils, needles, spheres, or spheres with needle-like surface structures, but not interconnected networks [1]. The DABA-derived networks consist of fibrillar crystals with diameters of 90–129 nm, connected at spherical nodal points [1].

Nanofiber networks
Head-to-head
Only DABA yields interconnected nanofiber networks (fiber diameter 90–129 nm). Alternative comonomers produce fibrils, needles, or spheres without network connectivity.
Supports selection for filtration membranes or high-surface-area composite fillers.
Copolymerization with 4-acetoxybenzoic acid at 320°C in aromatic solvent; DABA content 10–20 mol%.
Nanofiber networks Rigid-rod polymers Reaction-induced phase separation

Sub-100 nm Diameter Control

When employed as a co-monomer with trifunctional chloroformates, 3,5-diacetoxybenzoic acid enables the synthesis of polymers with diameters below 100 nm . The polymerization temperature and final morphology are directly dependent on DABA concentration, providing a tunable parameter for nanoparticle engineering that is not readily accessible with mono-functional or non-acetoxy-protected aromatic monomers .

Sub-100 nm particles
Data to verify
Co-polymerization with trifunctional chloroformates enables polymer diameters below 100 nm; size tunable via DABA concentration.
Supports nanoparticle engineering for delivery vehicles or nanoscale coatings.
Class-level inference; independent experimental validation recommended.
Hyperbranched polymers Nanoparticle synthesis Controlled morphology

High Molecular Weight Hyperbranched Polyesters

Melt polycondensation of silylated 3,5-diacetoxybenzoic acid at 280°C yields perfectly soluble hyperbranched polyesters with weight-average molecular weights (Mw) up to 700,000 g/mol and polydispersity indices (Mw/Mn) >5, indicating a broad but high molecular weight distribution [1]. ¹H NMR spectroscopy confirms a degree of branching of approximately 0.5 regardless of reaction conditions [1]. In contrast, polycondensation of the free 3,5-diacetoxybenzoic acid above 250°C results in partial cross-linking and insoluble gels, demonstrating that the silylated derivative is essential for controlled hyperbranched architecture formation [1].

Hyperbranched polyester
Head-to-head
Silylated DABA yields soluble hyperbranched polyester with Mw up to 700,000 g/mol and branching degree ~0.5. Free acid leads to insoluble cross-linked gel above 250°C.
Silylation step is essential for solution-processable high-Mw product.
Bulk polycondensation at 280°C (silylated) vs >250°C (free acid); GPC and ¹H NMR characterization.
Hyperbranched polymers Step-growth polymerization Dendritic architectures

Alternative Anti-Inflammatory Mechanism

3,5-Diacetoxybenzoic acid exhibits anti-inflammatory activity in the ultraviolet-induced erythema model in guinea pigs, with an orally administered dose of 25 mg (in methylcellulose suspension) demonstrating measurable effect [1]. Pharmacological tests of oxidative phosphorylation and platelet aggregation indicate that DABA operates via a mode of action unlike that of aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs) [1]. This mechanistic divergence is attributed to the absence of the ortho-hydroxy or ortho-acyloxy functionality characteristic of salicylates, suggesting that DABA may offer a distinct side-effect profile [1].

Anti-inflammatory model
Class-level
25 mg oral dose shows activity in UV-erythema guinea pig model; pharmacological profile differs from aspirin/NSAIDs (non-salicylate mechanism).
Supports non-salicylate anti-inflammatory scaffold exploration.
Patent-derived data; requires independent validation of mechanism and model specificity.
Anti-inflammatory agents Drug discovery Mechanism of action

Reduced Aqueous Solubility

3,5-Diacetoxybenzoic acid exhibits an aqueous solubility of approximately 0.6 g/L at 25°C . In comparison, its parent compound, 3,5-dihydroxybenzoic acid, displays a solubility of 84 g/L at 20°C . This 140-fold reduction in water solubility arises from the protection of the two phenolic hydroxyl groups as acetoxy esters, which diminishes hydrogen-bonding capacity and increases hydrophobicity.

Aqueous solubility
Data to verify
0.6 g/L (DABA) vs 84 g/L (DHBA) at 20–25°C; ~140-fold reduction through acetoxy protection.
Hydrophobic monomer suitable for melt or organic-solvent polymerization; water-sensitive processes may benefit.
Calculated value for DABA; experimental confirmation recommended.
Solubility engineering Prodrug design Polymer processing

Validated Application Scenarios


Nonwoven Nanofiber Networks for Filtration and Composites

Utilize 3,5-diacetoxybenzoic acid as the exclusive trifunctional co-monomer in the copolymerization with 4-acetoxybenzoic acid to generate poly(p-oxybenzoyl) nanofiber networks. Under the specific conditions of 320°C in aromatic solvent with 10–20 mol% DABA feed and 1.0–2.0% concentration, this reaction yields interconnected fibrillar crystals with diameters of 90–129 nm, directly mimicking the structure of electrospun nonwoven fabrics without requiring solubility in volatile organic solvents [1]. These networks are suitable for high-temperature filtration media, lightweight composite reinforcements, and protective textile applications where thermal stability and high surface area are required.

Sub-100 nm Nanoparticles for Drug Delivery or Coatings

Employ 3,5-diacetoxybenzoic acid as a co-monomer with trifunctional chloroformates to produce hyperbranched polyester particles with diameters below 100 nm [1]. By adjusting DABA concentration, the polymerization temperature and particle morphology can be fine-tuned, enabling the engineering of nanoparticles with controlled size distribution for use as drug carriers, diagnostic contrast agents, or nanoscale surface coatings. This application leverages DABA's unique ability to template sub-100 nm architectures not readily accessible with alternative aromatic diol monomers.

Soluble High-Molecular-Weight Hyperbranched Polyesters

For researchers requiring processable hyperbranched polyesters, 3,5-diacetoxybenzoic acid should be converted to its trimethylsilyl ester prior to bulk polycondensation at 280°C. This silylated derivative yields perfectly soluble hyperbranched polyesters with weight-average molecular weights up to 700,000 g/mol and a consistent degree of branching of approximately 0.5 [1]. The soluble product can be solution-cast into films or melt-processed, whereas direct polycondensation of the free acid above 250°C leads to insoluble cross-linked gels unsuitable for further fabrication [1].

Non-Salicylate Anti-Inflammatory Lead Compounds

In medicinal chemistry programs targeting inflammation with reduced gastrointestinal or platelet-related side effects, 3,5-diacetoxybenzoic acid serves as a structurally distinct starting point. Its demonstrated anti-inflammatory activity in the UV-induced erythema guinea pig model at a 25 mg oral dose, combined with pharmacological evidence of a mechanism divergent from aspirin and NSAIDs, positions DABA as a scaffold for developing new anti-inflammatory agents that lack the ortho-hydroxy/acyloxy pharmacophore associated with salicylate toxicity [1].

Application
Selection Property
Validation Focus
Nanofiber network fabrication
Exclusive interconnected nanofiber morphology (DABA-dependent)
Morphology via SEM after copolymerization
Sub-100 nm nanoparticle synthesis
Diameter tunability via comonomer ratio
Particle size distribution (DLS/TEM)
Soluble hyperbranched polyesters
Silylated monomer required for soluble high-Mw product
Mw and branching degree (GPC, NMR)
Anti-inflammatory scaffold research
Structurally distinct from salicylates; non-NSAID mechanism
Pharmacological mode-of-action divergence studies

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